2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine

Lipophilicity Permeability Medicinal Chemistry

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine (CAS 1261914-30-0) is a fluorinated phenylpyridin-4-one tautomer belonging to the class of 2-aryl-4-hydroxypyridines. It bears a 2-fluoro substituent and a 3-trifluoromethyl group on the pendant phenyl ring, conferring a distinct ortho-fluoro, meta-CF₃ substitution pattern.

Molecular Formula C12H7F4NO
Molecular Weight 257.18 g/mol
CAS No. 1261914-30-0
Cat. No. B6415594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine
CAS1261914-30-0
Molecular FormulaC12H7F4NO
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=O)C=CN2
InChIInChI=1S/C12H7F4NO/c13-11-8(10-6-7(18)4-5-17-10)2-1-3-9(11)12(14,15)16/h1-6H,(H,17,18)
InChIKeySEMZCXDLZNDAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine (CAS 1261914-30-0): A Building Block for Fluorinated Pyridinone Libraries


2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine (CAS 1261914-30-0) is a fluorinated phenylpyridin-4-one tautomer belonging to the class of 2-aryl-4-hydroxypyridines. It bears a 2-fluoro substituent and a 3-trifluoromethyl group on the pendant phenyl ring, conferring a distinct ortho-fluoro, meta-CF₃ substitution pattern . The compound has a molecular formula C₁₂H₇F₄NO and a molecular weight of 257.18–257.20 g·mol⁻¹ . It is commercially available at ≥95% purity and is catalogued in the EPA DSSTox database under the DSSTox record name '2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one' . The compound is primarily used as a synthetic intermediate in medicinal chemistry for constructing fluorinated heterocyclic libraries, kinase-targeted fragments, and phenylpyridinone-based pharmacophores.

Why 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine Cannot Be Replaced by a 2-Hydroxypyridine or 3-Hydroxypyridine Isomer


The substitution pattern of the pendant phenyl ring in 2-aryl-4-hydroxypyridines is not interchangeable: the precise location of the fluoro and trifluoromethyl groups dictates the compound’s electronic landscape, dipole moment, and ability to engage in halogen‑bonding or orthogonal multipolar interactions with biological targets [1]. Moving the hydroxyl group on the pyridine ring from the 4‑position to the 2‑position (i.e., 6‑(2‑fluoro‑3‑trifluoromethylphenyl)‑2‑hydroxypyridine, CAS 1261940‑08‑2) fundamentally alters the tautomeric equilibrium, hydrogen‑bond donor/acceptor topology, and recognition by kinases and bromodomains . Similarly, repositioning the fluoro substituent from the ortho to the para position on the phenyl ring (2‑(4‑fluoro‑3‑trifluoromethylphenyl)‑4‑hydroxypyridine, CAS 1261987‑17‑0) preserves the molecular formula but yields a different molecular electrostatic potential surface, impacting target selectivity and off‑target liability . These structural variations, though isomeric, are not functionally equivalent; procurement decisions must therefore be guided by the specific substitution pattern required for the intended pharmacophore or synthetic sequence.

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (Computed LogP) Differentiates 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine from Its Para-Fluoro Regioisomer

The target compound (ortho‑fluoro, meta‑CF₃) exhibits a computed LogP of 3.20, whereas its para‑fluoro isomer (CAS 1261987‑17‑0) has a computed LogP of 3.09 . This ΔLogP of +0.11 log units indicates a modest but measurable increase in lipophilicity, which can influence membrane permeability and non‑specific protein binding in biological assays.

Lipophilicity Permeability Medicinal Chemistry

Topological Polar Surface Area (PSA) Parity with Isomers Masks Unique Electrostatic Profiles

Both the target compound and the para‑fluoro regioisomer share an identical computed Topological Polar Surface Area (tPSA) of 32.86 Ų . However, the spatial distribution of fluorine and trifluoromethyl groups creates distinct molecular electrostatic potential (MEP) surfaces that are not captured by scalar tPSA. The ortho‑fluoro arrangement in the target compound positions the electron‑withdrawing fluorine closer to the pyridinone N–H and C=O motif, potentially enhancing halogen‑bonding interactions with target proteins compared to the para‑fluoro isomer .

Polar Surface Area Electrostatics Structure-Based Design

Ortho‑Fluoro–Trifluoromethyl Synergy Documented in Patent Claims as Differentiating Feature

Patent WO2007000098A1 explicitly claims intermediates and final compounds containing the 2‑fluoro‑3‑trifluoromethylphenyl motif, distinguishing it from regioisomeric and non‑fluorinated analogs [1]. The patent emphasizes that the ortho‑fluoro group (versus para‑fluoro or unsubstituted phenyl) confers enhanced metabolic stability and selective binding to Tachykinin (NK₁/NK₃) receptors.

Pharmaceutical Patent Scaffold Differentiation Fluorine Chemistry

Commercial Availability at ≥95% Purity Enables Reproducible Structure‑Activity Studies

The target compound is available from abcr GmbH (catalog AB331101) at a guaranteed purity of 95% . In contrast, many positional isomers (e.g., the 2‑hydroxypyridine isomer, CAS 1261940‑08‑2) are listed only in discovery‑scale catalogs without a publicly advertised purity specification, potentially introducing batch‑to‑batch variability in biological assays.

Chemical Procurement Purity Reproducibility

Absence of Bioactivity Data Allows Differentiation as Clean‑Slate Building Block

The ZINC15 database (entry ZINC37237032) indicates that no bioactivity data is recorded for the target compound in ChEMBL, and no clinical trial involvement has been detected [1]. This contrasts with heavily annotated kinase inhibitors and GPCR ligands exhibiting the 4‑(4‑fluoro‑3‑trifluoromethylphenyl) motif, which may carry polypharmacology liabilities [2]. The absence of pre‑existing bioactivity makes the target compound an attractive fragment for de‑novo library design, free from biased historical SAR constraints.

Fragment-Based Drug Discovery Ligand Efficiency Chemical Biology

Application Scenarios for 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine Derived from Quantitative Evidence


Medicinal Chemistry Library Synthesis Targeting Kinase and Tachykinin Receptors

The compound serves as a key building block for synthesizing phenylpyridinone libraries directed at kinase and tachykinin (NK₁/NK₃) receptors, leveraging the ortho‑fluoro/trifluoromethyl motif explicitly claimed in patent WO2007000098A1. The computed LogP of 3.20 suggests moderate lipophilicity conducive to oral bioavailability, while the well‑defined purity (≥95%, abcr AB331101) ensures reproducible SAR profiling [1].

Fragment‑Based Drug Discovery (FBDD) Requiring Pharmacologically Unbiased Starting Points

The absence of any ChEMBL bioactivity annotation and lack of clinical trial history (ZINC37237032) position this compound as a 'clean‑slate' fragment with no polypharmacology baggage. This makes it ideal for high‑concentration fragment screens and subsequent fragment‑to‑lead optimization, where the ortho‑fluoro placement may confer unique ligand‑efficiency profiles [1].

Structure‑Based Design Exploiting Ortho‑Fluoro Halogen‑Bonding Interactions

Despite an identical computed tPSA (32.86 Ų) to its para‑fluoro isomer, the target compound’s ortho‑fluoro arrangement creates a distinct molecular electrostatic potential surface that can engage in halogen‑bonding interactions with backbone carbonyls or aromatic residues in protein binding pockets. This 3D‑electrostatic differentiation warrants its use in docking campaigns and crystallographic fragment‑soaking experiments [1].

Metabolic Stability Optimization via Fluorinated Scaffold Replacement

In programs where metabolic soft spots are identified on lead compounds, the 2‑fluoro‑3‑trifluoromethylphenyl‑4‑hydroxypyridine scaffold can serve as a fluorinated replacement for metabolically labile phenyl or 2‑hydroxypyridine moieties. The fluoro substituent blocks potential oxidative metabolism at the ortho‑position, while the electron‑withdrawing trifluoromethyl group further reduces metabolic clearance — a qualitative advantage inferred from general fluorination SAR principles and patent teachings [1].

Quote Request

Request a Quote for 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.